Nickel carbonate

Descripción

Significance and Interdisciplinary Research Scope

Nickel carbonate is a water-insoluble nickel source that is readily converted to other nickel compounds, such as nickel oxide, through heating. americanelements.com Its significance spans multiple disciplines, primarily due to its role as an intermediate and precursor. In hydrometallurgy , basic this compound is a key intermediate in the purification of nickel from its ores. wikipedia.orgatamanchemicals.com In materials science , it is indispensable for preparing nickel-based catalysts, which are vital in processes like hydrogenation and petrochemical reforming. amizaraspecialitychemicals.co.in The thermal decomposition of this compound to nickel(II) oxide (NiO) is a fundamental process for creating materials used in catalysis and ceramics. wikipedia.orgbrainly.com

The compound's utility extends to electrochemistry , where it is used in electroplating operations and is increasingly researched for its role in energy storage. atamanchemicals.comgoogle.com Recent studies have highlighted its potential in manufacturing cathodes for lithium-ion batteries and as a component in supercapacitors. evengineeringonline.comku.ac.ae Furthermore, its application in producing green pigments for ceramics and glass underscores its importance in industrial manufacturing. atamanchemicals.comamizaraspecialitychemicals.co.in This broad utility makes this compound a subject of continuous investigation across chemistry, materials science, and engineering.

Historical Context of this compound Investigations

The study of this compound dates back to the 19th century, with early synthesis attempts reported by researchers like Sénarmont in the 1850s. arizona.edurruff.info However, many of these early syntheses are unconfirmed, and the products may have been nickel hydroxy-chlorides rather than pure this compound. arizona.edurruff.info Historically, the most common form encountered is basic this compound, an amorphous, pale green material. google.com

A significant aspect of its historical context is its natural occurrence. The hydrated form of this compound is found as the mineral hellyerite, while the basic form, zaratite, is also found in nature. wikipedia.orgatamanchemicals.comarizona.edu Structurally, anhydrous this compound (NiCO₃) was determined to adopt a calcite-like structure, with nickel in an octahedral coordination geometry. wikipedia.orgatamanchemicals.comarizona.edu Early research focused on fundamental preparation methods, such as the reaction between a nickel salt like nickel sulfate (B86663) and an alkaline material like sodium carbonate, and understanding its basic chemical reactions, including its decomposition upon heating and its reaction with acids to form other nickel salts. wikipedia.orgamizaraspecialitychemicals.co.ingoogle.com

Current Research Trajectories and Emerging Paradigms

Modern research on this compound is heavily focused on nanotechnology and its applications in high-performance materials. A major trajectory is the use of this compound as a precursor for synthesizing nickel and nickel oxide nanoparticles with controlled sizes and morphologies. researchgate.netgoogle.commdpi.comresearchgate.net These nanomaterials exhibit unique properties that are beneficial for advanced applications.

Catalysis remains a dominant area of research. Amorphous this compound has been synthesized and shown to be an efficient catalyst for the urea (B33335) oxidation reaction (UOR). chemicalbook.com It is also being explored as an electrocatalyst and photo-electrocatalyst for methanol (B129727) oxidation, a key reaction in direct methanol fuel cells. rsc.org Furthermore, nickel nanoparticles derived from this compound are being investigated for their ability to catalyze the reversible hydration of carbon dioxide, which has implications for carbon capture and storage technologies. nih.govukccsrc.ac.uk

In energy storage , this compound is gaining prominence as a precursor for battery-grade materials, particularly for nickel-rich cathodes in lithium-ion batteries that offer high energy density. evengineeringonline.comku.ac.ae The growing demand for electric vehicles is driving research into producing high-purity this compound from battery recycling, creating a closed-loop supply chain. evengineeringonline.com Nickel-carbon nanocomposites derived from this compound precursors are also being studied for their enhanced electrochemical energy storage properties in devices like supercapacitors. nih.gov

Detailed Research Findings

Research into this compound's properties has yielded specific data on its physical characteristics and chemical behavior.

Table 1: Physical and Chemical Properties of Nickel(II) Carbonate

| Property | Value |

|---|---|

| Chemical Formula | NiCO₃ |

| Molar Mass | 118.7 g/mol amizaraspecialitychemicals.co.in |

| Appearance | Light green powder wikipedia.org |

| Density | 4.39 g/cm³ wikipedia.org |

| Melting Point | Decomposes at 205 °C wikipedia.org |

| Solubility in water | 0.0093 g/100ml wikipedia.org |

The thermal decomposition of this compound is a critical reaction for producing nickel oxide. The process is straightforward, yielding nickel oxide and carbon dioxide gas. brainly.com

Equation 1: Thermal Decomposition of this compound NiCO₃(s) → NiO(s) + CO₂(g) wikipedia.orgbrainly.com

This reaction typically occurs at elevated temperatures, with studies noting decomposition beginning at temperatures around 250-320°C. researchgate.net

In the field of electrocatalysis, this compound-based materials have demonstrated notable performance. For instance, an amorphous this compound catalyst used for the urea oxidation reaction delivered significant current density, indicating high activity.

Table 2: Performance of Amorphous this compound in Urea Oxidation Reaction

| Parameter | Value |

|---|---|

| Current Density | 117.69 mA·cm⁻² (at 1.6 V vs. RHE) chemicalbook.com |

This performance is considered comparable to some of the most active reported catalysts for this reaction, highlighting a promising research direction. chemicalbook.com

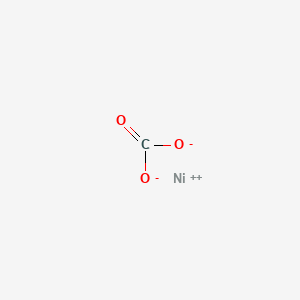

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Nickel Carbonate and Its Derivatives

Nanoparticle Synthesis of Nickel Carbonate and Nickel-based Carbonates

The synthesis of this compound and its derivatives at the nanoscale is crucial for enhancing their performance in various applications. Various chemical routes have been developed to achieve controlled particle sizes and morphologies.

Morphological and Size Control in Nanoparticle Formation

The morphology and size of this compound nanoparticles are highly dependent on the synthesis parameters. Techniques such as co-precipitation, hydrothermal, solvothermal, and wet chemical reduction methods are employed to manipulate these characteristics.

Co-precipitation: This method, involving the simultaneous precipitation of nickel ions with a carbonate source, is a common route for synthesizing this compound nanoparticles. For instance, mixing nickel chloride and sodium carbonate solutions can yield this compound nanoparticles researchgate.netiaamonline.orgmaterialsciencejournal.orgsadrn.comelectrochemsci.org. The resulting particles are often described as well-crystallized and spherical researchgate.net. The process can be influenced by pH, with adjustments using agents like sodium hydroxide (B78521) or sodium carbonate electrochemsci.org.

Hydrothermal and Solvothermal Methods: These techniques, involving reactions in sealed autoclaves under elevated temperatures and pressures, allow for greater control over crystallinity and morphology. Hydrothermal synthesis has been used to produce hierarchical mesoporous this compound hydroxide structures rsc.orgresearchgate.net, nanorods rsc.orgdntb.gov.uaresearchgate.net, and spherical particles composed of smaller nanoparticles mdpi.com. Solvothermal methods have also been utilized for synthesizing nickel carbide nanoparticles with controlled size and morphology by adjusting precursor and surfactant concentrations rsc.org.

Wet Chemical Reduction: Methods like the polyol process or reduction using agents such as hydrazine (B178648) or sodium borohydride (B1222165) are effective for producing metallic nickel nanoparticles, which can be precursors or related materials. These methods often involve controlling precursor concentration, reaction temperature, and the presence of stabilizing agents to dictate size and morphology, yielding spherical, spiky, or hollow structures academicjournals.orgmdpi.commdpi.comresearchgate.netazom.comresearchgate.netbanglajol.infoacs.orgrsc.org. For example, adjusting Ni2+ concentrations in a polyol solution refluxing route can yield nanoparticles with diameters ranging from 70 nm to 380 nm mdpi.com.

The careful selection and tuning of parameters such as precursor concentration, reaction temperature, pH, reaction time, and the choice of reducing agents are critical for achieving desired nanoparticle characteristics researchgate.netmdpi.comrsc.orgmdpi.comresearchgate.netresearchgate.netmdpi.com.

Table 1: Morphological and Size Control Parameters for this compound Nanoparticles

| Synthesis Method | Key Parameters Influencing Morphology/Size | Observed Morphologies | Typical Size Range | References |

| Co-precipitation | pH, precursor concentration, precipitating agent (e.g., NaOH, Na2CO3) | Spherical, well-crystallized particles | Varies | researchgate.netiaamonline.orgmaterialsciencejournal.orgsadrn.comelectrochemsci.org |

| Hydrothermal | Temperature, precursor concentration, pH, reaction time, additives | Hierarchical mesoporous structures, nanorods, spheres (composed of nanoparticles) | Varies | rsc.orgresearchgate.netmdpi.commdpi.com |

| Solvothermal | Precursor concentration, surfactant concentration, temperature | Nanoparticles, controlled morphologies | Varies | rsc.org |

| Wet Chemical Reduction | Precursor concentration, reducing agent, temperature, stabilizing agents | Spherical, spiky, hollow, nanorods, nanobelts | 10 nm - 380 nm (Ni NPs) | academicjournals.orgmdpi.comresearchgate.netazom.comresearchgate.netbanglajol.infoacs.orgrsc.org |

Role of Stabilizing Agents in Nanoparticle Synthesis

Stabilizing agents, including surfactants and polymers, play a pivotal role in controlling nanoparticle formation by preventing agglomeration, directing crystal growth, and enhancing dispersion. These agents interact with the nanoparticle surface through electrostatic forces or steric hindrance, thereby maintaining the nanoscale and improving stability.

Surfactants: Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are commonly used. SDS, often in combination with polymers, can lead to the formation of finer nanoparticles academicjournals.orgbanglajol.info. CTAB has been shown to yield very small nanoparticles (≤10 nm) when used with short reaction times, though longer times can lead to polygonal or whisker-shaped particles researchgate.net. Surfactants like oleic acid, along with SDS, have also been employed to achieve narrow size distributions mdpi.com.

Polymers: Polymers such as polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), and polyacrylic acid (PAA) are effective in stabilizing nanoparticles. PVP, for instance, is known to stabilize nickel nanoparticles, preventing aggregation and promoting dispersion, which is particularly important for smaller particle sizes mdpi.comrsc.org. PVP and SDS used together have shown superior results in producing finer nickel nanoparticles compared to SDS alone academicjournals.orgbanglajol.info. PAA has also been used as a protective and stabilizing agent, influencing nanoparticle conversion and size azom.comrsc.org.

Other Agents: Organic molecules like triphenylphosphine (B44618) oxide (TPPO) and ethylene (B1197577) glycol, as well as natural extracts and biomass, have also been explored as stabilizing or capping agents rsc.orgmdpi.commdpi.comacs.orgsemanticscholar.org. Ethylene glycol can act as both a solvent and a stabilizing agent mdpi.comacs.org.

The choice of stabilizing agent and its concentration are critical factors that influence the final size, morphology, and stability of the synthesized nickel nanoparticles mdpi.commdpi.comrsc.orgresearchgate.netrsc.org.

Table 2: Stabilizing Agents and Their Roles in Nickel Nanoparticle Synthesis

| Stabilizing Agent Type | Examples | Primary Role(s) | Effect on Nanoparticles | References |

| Surfactants | SDS, CTAB, Oleic Acid | Prevent agglomeration, control nucleation/growth, adsorption at interface | Finer particles (SDS), smaller particles with short reaction times (CTAB), narrow size distribution (Oleic Acid/SDS) | academicjournals.orgmdpi.commdpi.comresearchgate.netbanglajol.inforesearchgate.netrsc.org |

| Polymers | PVP, PEG, PAA | Prevent agglomeration, stabilize, enhance dispersion, control size/morphology | Finer particles, improved dispersion, reduced aggregation, size tuning | sadrn.comacademicjournals.orgmdpi.commdpi.comresearchgate.netazom.combanglajol.inforsc.orgrsc.org |

| Organic Molecules | TPPO, Ethylene Glycol | Capping, solvent, stabilizing | Size and morphology control | rsc.orgmdpi.commdpi.comacs.org |

| Natural Extracts/Biomass | Plant extracts | Reducing, capping, stabilizing | Green synthesis, particle stability | semanticscholar.org |

Synthesis of Heterometallic Carbonate Hydroxides (e.g., Ni-Co, Ni-Fe, Ni-Cu Systems)

The synthesis of heterometallic carbonate hydroxides, involving nickel combined with other transition metals like cobalt, iron, or copper, is an active area of research, particularly for applications in electrochemistry and catalysis. These materials often exhibit synergistic properties derived from the constituent metals.

Nickel-Cobalt (B8461503) Systems: Ni-Co carbonate hydroxides and layered double hydroxides (LDHs) are frequently synthesized using hydrothermal methods researchgate.netdntb.gov.uamdpi.commdpi.comuq.edu.aursc.orgrsc.orgnih.govresearchgate.netmdpi.com. These methods allow for the formation of diverse morphologies such as nanoparticles mdpi.com, nanorods dntb.gov.uaresearchgate.netrsc.org, urchin-like structures dntb.gov.uanih.gov, and hierarchical architectures researchgate.netmdpi.com. The ratio of Ni to Co is a critical factor influencing the material's phase, morphology, and electrochemical performance rsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, NiCo-carbonate layered double hydroxide (NiCo-CH) nanostructures synthesized via solvothermal methods show tailored properties based on synthesis parameters rsc.org, and a 1:1 Ni:Co molar ratio has demonstrated optimal activity for oxygen evolution reactions researchgate.net. Co-precipitation is also a viable method for preparing Ni-Co carbonate hydroxides materialsciencejournal.orgacs.org.

Nickel-Iron Systems: Hydrothermal synthesis is a common approach for Ni-Fe carbonate hydroxides and layered double hydroxides researchgate.netscientific.nethocityu.com. For example, Ni-Fe layered double hydroxides (NiFe-LDHs) containing carbonate anions have been prepared by homogeneous precipitation involving urea (B33335) hydrolysis under hydrothermal conditions researchgate.netscientific.net. In situ hydrothermal growth of Ni and Fe co-doped cobalt carbonate hydroxide nanowires on nickel-iron foam has also been reported hocityu.com. A novel method involving electrocoagulation of nickel ions with iron electrodes has led to the formation of Nickel Iron Carbonate Hydroxide Hydrate (B1144303) physchemres.org.

Nickel-Copper Systems: Hydrothermal methods are employed for synthesizing Ni-Cu carbonate hydroxides researchgate.netscholarsportal.info. The Ni/Cu ratio significantly impacts the phase and electrochemical properties, with nickel-rich samples generally exhibiting superior performance due to the intercalation of carbonate anions into a hydrotalcite structure researchgate.netscholarsportal.info. A two-step synthesis involving alkaline etching of hydrothermally prepared nickel-copper carbonophosphate has also been used to produce amorphous nickel-copper carbonate hydroxide rsc.orgresearchgate.net.

Table 3: Synthesis Methods and Morphologies of Heterometallic this compound Hydroxides

| Heterometallic System | Synthesis Method(s) | Morphologies Observed | Key Factors Influencing Properties | References |

| Ni-Co | Hydrothermal, Co-precipitation, Solvothermal | Nanoparticles, nanorods, urchin-like, hierarchical, microcubes, microplates | Ni:Co ratio, synthesis temperature, precursor concentration | materialsciencejournal.orgresearchgate.netdntb.gov.uamdpi.commdpi.comuq.edu.aursc.orgrsc.orgnih.govresearchgate.netmdpi.comacs.org |

| Ni-Fe | Hydrothermal, Electrocoagulation | Nanowires, layered structures | Ni:Fe ratio, doping concentration, hydrothermal temperature | researchgate.netscientific.nethocityu.comphyschemres.org |

| Ni-Cu | Hydrothermal, Two-step (alkaline etching) | Dandelion-like, amorphous structures | Ni:Cu ratio, hydrothermal conditions | researchgate.netscholarsportal.inforsc.orgresearchgate.net |

The continuous development of these synthetic strategies is vital for unlocking the full potential of this compound and its derivatives in advanced material applications.

Compound Name Table:

this compound

this compound hydroxide

Nickel-cobalt carbonate hydroxide

Nickel-iron carbonate hydroxide

Nickel-copper carbonate hydroxide

Nickel-cobalt layered double hydroxide

Nickel-iron layered double hydroxide

Nickel-copper layered double hydroxide

Nickel carbide

Nickel oxide

Nickel nanoparticles

Sophisticated Characterization Techniques in Nickel Carbonate Research

Spectroscopic Analysis of Nickel Carbonate Materials

Spectroscopic methods are indispensable for probing the molecular vibrations, bonding, surface chemistry, oxidation states, and electronic structure of this compound.

Infrared and Raman Spectroscopies for Molecular Vibrations and Bonding

Infrared (IR) and Raman spectroscopies are powerful tools for identifying functional groups and understanding the vibrational modes and bonding characteristics within this compound. These techniques are sensitive to the symmetry and environment of the carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) groups.

Infrared Spectroscopy (IR): IR spectroscopy reveals characteristic absorption bands associated with the stretching and bending vibrations of the carbonate anion and hydroxyl groups. For this compound, typical IR spectra exhibit strong bands related to the carbonate species. For instance, studies on this compound hydroxide compounds show prominent peaks in the region of 1590 cm⁻¹ and 1420 cm⁻¹ corresponding to the stretching vibrations of the carboxylate ligand within the carbonate group researchgate.net. Other observed bands can be attributed to carbonate bending modes (e.g., around 830 cm⁻¹ and 680-750 cm⁻¹) and hydroxyl stretching and bending vibrations rsc.org. The presence of multiple bands in the hydroxyl stretching region can indicate different hydrogen bonding environments for OH groups or water molecules psu.edu. The specific positions and splitting of these bands provide information about the coordination mode of the carbonate ligand (e.g., monodentate vs. bidentate) and the degree of distortion within the crystal structure rsc.orgpsu.eduresearchgate.net. For example, the symmetric stretch ν₁ mode of carbonate is often observed around 1100 cm⁻¹ in Raman spectroscopy, and its intensity can be influenced by structural stress acs.org.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. It is particularly useful for identifying the symmetric and antisymmetric stretching and bending modes of the carbonate anion. Research on this compound minerals like nullaginite and zaratite has identified Raman bands associated with carbonate stretching vibrations around 1073 cm⁻¹ and 1366 cm⁻¹, and bending modes around 935 and 980 cm⁻¹ attributed to OH deformation researchgate.net. The presence of distinct bands for carbonate species, such as symmetric stretch ν₁ around 1100 cm⁻¹ and antisymmetric stretch ν₃ around 1517 and 1396 cm⁻¹, helps in distinguishing different this compound phases or identifying their presence in mixed-phase materials rsc.org. The distortion of the carbonate group can lead to multiple bands in the spectrum, as observed in some this compound structures researchgate.net.

X-ray Photoelectron Spectroscopy for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and oxidation states of atoms present on the outermost layers of a material.

Surface Composition and Oxidation States: XPS analysis of this compound materials typically confirms the presence of nickel (Ni), carbon (C), and oxygen (O) as the primary elements rsc.orgresearchgate.netacs.orgrsc.org. The Ni 2p spectrum is particularly informative, revealing the oxidation state of nickel. For this compound, the Ni 2p₃/₂ peaks are generally observed around 855.8 eV and 857.1 eV, which are characteristic of Ni²⁺ species found in this compound and nickel hydroxide rsc.orgacs.org. The presence of satellite peaks, often observed at higher binding energies, further supports the identification of Ni²⁺. The C 1s spectrum usually shows a peak around 288.6 eV, which is assigned to the carbonate species (CO₃²⁻) rsc.orgosti.gov. Adventitious carbon species from the environment are typically observed around 284.8 eV rsc.org. The O 1s spectrum often displays peaks corresponding to C–O bonds in carbonate (around 531.2 eV) and Ni–O or OH⁻ groups (around 532.6 eV) rsc.orgresearchgate.net. XPS has also been used to study the competitive growth of nickel hydroxide and this compound on carbonate surfaces, indicating that while NiCO₃ might be thermodynamically favored under certain conditions, Ni(OH)₂ can form preferentially due to kinetic factors goldschmidt.info. In some cases, XPS can distinguish between different types of carbonate species, such as surface unidentate carbonate-like species and crystal lattice carbonate species rsc.org.

Advanced X-ray Absorption Spectroscopies for Electronic Structure

Advanced X-ray Absorption Spectroscopies (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide detailed information about the electronic structure, coordination environment, and local atomic arrangements around specific elements.

Electronic Structure and Coordination: XAS measurements at the Ni K-edge can elucidate the electronic structure and coordination of nickel ions in this compound. EXAFS analysis can determine interatomic distances, such as Ni–O and Ni–Ni bond lengths, and coordination numbers. For this compound hydroxide, EXAFS fits have yielded Ni–O distances around 2.04 Å and Ni–Ni distances around 3.10 Å, which are consistent with theoretical calculations and confirm the Ni²⁺ oxidation state rsc.orgrsc.org. The broadening of EXAFS oscillations can indicate structural disorder or thermal effects rsc.org. XANES spectra, particularly at the Ni K-edge, are sensitive to the oxidation state and local coordination geometry of nickel. The shape and position of the absorption edge and pre-edge features in XANES spectra can differentiate between various nickel compounds and provide insights into the electronic transitions and bonding characteristics rsc.org. For instance, valence band (VB) XPS, a related technique, can provide information about the electronic band structure, with studies showing a band gap of approximately 2.4 eV for this compound hydroxide, suggesting visible light activity rsc.org.

Microscopic and Morphological Probes of this compound Architectures

Microscopic techniques are essential for visualizing the physical structure, morphology, and crystallographic orientation of this compound materials, particularly at the nanoscale.

Electron Microscopy for Nanostructure and Morphology (TEM, SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are primary tools for examining the morphology, particle size, shape, and aggregation state of this compound.

Nanostructure and Morphology: SEM images often reveal diverse morphologies, such as hierarchical mesoporous structures, sea-urchin-like assemblies, flower petals, or nanorods, depending on the synthesis method rsc.orgrsc.orgrsc.orgcolab.ws. For example, a hydrothermal synthesis can yield hierarchical mesoporous structures of this compound hydroxide hydrate (B1144303) rsc.org. Sea-urchin-like structures have been prepared using surfactant-free methods rsc.org. The particle size distribution and surface texture are clearly visualized by SEM, providing crucial information for understanding surface area and reactivity. TEM offers higher resolution, allowing for the examination of individual nanoparticles, their crystalline lattice (if visible), and internal structures. TEM can confirm the nanostructure and morphology observed by SEM and provide insights into the uniformity and crystallinity of the synthesized materials rsc.orgcolab.ws. For instance, TEM can confirm nanorod morphology and crystalline nature through Selected Area Electron Diffraction (SAED) patterns rsc.org.

Electron Diffraction for Crystallographic Orientation (SAED)

Selected Area Electron Diffraction (SAED) is a technique used in TEM to determine the crystallographic information of specific regions within a sample.

Crystallographic Orientation: SAED patterns provide diffraction rings or spots that correspond to the d-spacings of the crystal lattice. By analyzing these patterns, researchers can identify the crystalline phase of this compound, determine lattice parameters, and assess the crystallographic orientation of individual nanoparticles or crystal domains rsc.org. For this compound hydroxide hydrate, SAED patterns have confirmed its crystalline nature rsc.org. The analysis of SAED patterns is crucial for correlating the observed morphology with specific crystallographic planes and for understanding texture in polycrystalline samples.

X-ray Diffraction for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a fundamental analytical technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the material's phase, determine its unit cell parameters, and assess its crystalline structure. Each crystalline substance possesses a unique XRD pattern, acting as a fingerprint for identification and phase purity assessment mdpi.com. For this compound, XRD analysis reveals its specific crystalline forms and can distinguish between different this compound species or identify impurities.

Research has characterized various forms of this compound using XRD. For instance, this compound hydroxide hydrate, with the chemical formula Ni₂(CO₃)(OH)₂·4H₂O, has been identified through XRD, with characteristic diffraction peaks observed at specific 2θ angles corresponding to particular d-spacing values rsc.org. Anhydrous this compound (NiCO₃) has been found to exhibit a calcite-type structure rruff.info. The analysis of peak broadening in XRD patterns, such as the full width at half maximum (FWHM), can also provide insights into the crystallite size and morphology, often indicating nanostructured characteristics when broadened rsc.org.

Table 1: Representative X-ray Diffraction Data for this compound Species

| Compound/Phase | 2θ (degrees) | d-spacing (Å) | JCPDS/Reference | Notes |

| Ni₂(CO₃)(OH)₂·4H₂O (this compound Hydroxide) | 11.3 | 9.05 | 00-038-0714 | Broad FWHM indicates nanostructure rsc.org |

| 19.9 | 5.1 | 00-038-0714 | ||

| 38.5 | 2.7 | 00-038-0714 | ||

| 70.8 | 1.54 | 00-038-0714 | ||

| NiCO₃ (Anhydrous this compound) | ~22.9 | ~3.88 | Calcite-type | Cell size varies with synthesis rruff.info |

| ~37.4 | ~2.40 | Calcite-type | ||

| ~45.0 | ~2.01 | Calcite-type | ||

| This compound Nanoparticles | - | 3.76 | 12-0276 | From SAED pattern matching XRD researchgate.net |

| - | 1.5770 | 12-0276 | From SAED pattern matching XRD researchgate.net |

Thermal Analysis for Decomposition Pathways and Phase Transitions (TGA-DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability, decomposition mechanisms, and phase transitions of materials like this compound researchgate.netcrimsonpublishers.com. TGA measures the change in mass of a sample as a function of temperature, directly indicating decomposition or dehydration events. DTA and DSC, on the other hand, detect thermal events such as phase transitions, melting, or decomposition by measuring the difference in temperature or heat flow between the sample and a reference material crimsonpublishers.comcas.cz.

This compound, particularly basic this compound, undergoes characteristic thermal decomposition. Typically, it loses physically adsorbed water at lower temperatures, followed by the release of chemically bound water and carbon dioxide at higher temperatures, ultimately forming nickel oxide (NiO) researchgate.net. The decomposition process can occur in multiple stages, with specific temperature ranges identified for these events. For example, basic this compound has been observed to lose adsorbed water between 90–200°C and then decompose to NiO between 270–420°C . In other studies, this compound decomposition to NiO has been reported around 250°C researchgate.net. DSC analysis has also revealed endothermic peaks associated with these decomposition processes, providing enthalpy changes for the transformations researchgate.net.

Table 2: Thermal Decomposition Characteristics of this compound

| Technique | Temperature Range (°C) | Observed Event | Product(s) Formed | Reference(s) |

| TGA | 90–200 | Loss of physically adsorbed water | - | |

| TGA | 270–420 | Release of CO₂ and H₂O | NiO | |

| TGA | 250 | Decomposition to nickel oxide | NiO | researchgate.net |

| TGA | 90.01 | First decomposition peak | - | researchgate.net |

| TGA | 269.18 | Second decomposition peak | - | researchgate.net |

| DSC | 271.93 | Endothermic peak (ΔH = 99.3585 J/g) | - | researchgate.net |

| TGA | 120–270 | Dehydration phase (from NiC₂O₄·2H₂O precursor) | - | researchgate.net |

| TGA | 350–430 | Decomposition of anhydrous oxalate | NiO, CO₂ | researchgate.net |

Compound List:

this compound

Nickel(II) carbonate (NiCO₃)

Basic this compound (BNC)

this compound hydroxide (NCH) / Ni₂(CO₃)(OH)₂·4H₂O

Nickel oxide (NiO)

Translational Research and Applications of Nickel Carbonate

Catalysis and Electrocatalysis Applications of Nickel Carbonate Systems

This compound and its related compounds have emerged as versatile materials in the field of catalysis and electrocatalysis, demonstrating significant potential in sustainable energy and environmental applications. Their utility spans from facilitating the production of clean energy carriers like hydrogen to the conversion and mineralization of greenhouse gases such as carbon dioxide.

Photocatalytic Hydrogen Evolution from Water Splitting

One of the most promising applications of this compound-based systems is in the photocatalytic splitting of water to produce hydrogen, a clean and renewable fuel source.

Recent research has highlighted the effectiveness of this compound in plasmonic core@shell hybrid nanostructures for photocatalytic water splitting. oulu.fi In these systems, a core of a plasmonic material, such as nickel, is coated with a shell that includes amorphous this compound. oulu.fi The visible light absorption in these composites, particularly around 470 nm, is attributed to the plasmon-driven process, as nickel oxide (NiO), another component of the shell, does not absorb in this region. oulu.fi

The plasmonic core acts as an antenna, harvesting light energy and generating energetic "hot" electrons. These electrons can then be transferred through the nickel oxide layer to the amorphous this compound, which serves as an active site for the hydrogen evolution reaction (HER). oulu.fi This process of plasmon-induced charge separation and transfer significantly enhances the photocatalytic activity.

A notable example is the Ni@NiO/NiCO3 core@shell nanostructure. Under white light irradiation, these composites have demonstrated a significant hydrogen yield, which can be further optimized through treatments like vacuum annealing. oulu.fi The amorphous nature of the this compound in the shell is believed to be crucial for its role as the active site for hydrogen reduction. oulu.fi

| Composite System | Key Features | Hydrogen Evolution Rate | Source |

| Ni@NiO/NiCO3 | Core@shell nanostructure with a plasmonic Ni core and a shell of crystalline NiO and amorphous NiCO3. | ~80 µmol/g/h (vacuum annealed) | oulu.fi |

| Hierarchical Ni2(CO3)(OH)2·4H2O | Mesoporous nanostructure synthesized via a one-pot hydrothermal method. | ~10 μmol g⁻¹ h⁻¹ | nih.gov |

The presence of carbonate species, specifically in the form of this compound, has been shown to play a critical role in boosting the photocatalytic activity of nickel-based systems for hydrogen evolution. Density-functional theory (DFT) calculations have revealed that amorphous this compound possesses a favorable electronic structure for the HER. oulu.fi

Furthermore, the carbonate itself is not merely a passive component. It is believed that the carbon atom in the this compound acts as a strong charge donor to the oxygen atoms within the carbonate group. This electronic arrangement facilitates the reduction of protons (H+) to hydrogen gas (H2) on the surface of the this compound. oulu.fi The incorporation of a nickel oxide layer between the nickel core and the this compound shell can further enhance and tune the rate of hydrogen evolution. oulu.fi

Hierarchical this compound hydroxide (B78521) (Ni2(CO3)(OH)2·4H2O) nanostructures have also been investigated as photocatalysts for hydrogen evolution from water splitting. These materials exhibit promising photocatalytic properties, and their hierarchical and mesoporous structure is thought to be beneficial for their activity. nih.gov

Carbon Dioxide Conversion and Mineralization Catalysis

Beyond hydrogen production, nickel-based systems, particularly those involving nickel nanoparticles, are being explored for their catalytic role in the conversion and mineralization of carbon dioxide, a critical aspect of carbon capture and storage (CCS) strategies.

The hydration of carbon dioxide to form carbonic acid (H2CO3) is a rate-limiting step in many CO2 mineralization processes. rsc.orgrsc.orgukccsrc.ac.uk Nickel nanoparticles (NiNPs) have been identified as effective catalysts for this reversible hydration reaction at room temperature and atmospheric pressure. rsc.orgrsc.orgukccsrc.ac.uk A key advantage of using NiNPs is that their catalytic activity is independent of the solution's pH. rsc.orgrsc.orgukccsrc.ac.uk

The proposed mechanism involves the formation of nickel hydroxide species (Ni(OH)x) on the surface of the nanoparticles. rsc.org These surface hydroxyl groups are then attacked by CO2 molecules, leading to the formation of bicarbonate ions. This process effectively accelerates the conversion of dissolved CO2 into a more reactive species for subsequent mineralization. researchgate.net The water-insoluble and magnetic nature of NiNPs also allows for their easy separation and reuse. rsc.orgrsc.orgukccsrc.ac.uk

Nickel nanoparticles have been investigated as additives to accelerate mineral carbonation, the process of converting CO2 into stable carbonate minerals. nih.gov The catalytic effect of NiNPs in this context is attributed to their ability to increase the concentration of bicarbonate ions in solution by catalyzing CO2 hydration. nih.gov

Studies have shown that the presence of NiNPs can lead to a more acidic pH in the solution upon CO2 bubbling, which is indicative of a higher concentration of bicarbonate ions. nih.gov This, in turn, can accelerate the initial stages of mineral carbonation. nih.gov For instance, in the carbonation of alkaline materials like calcium oxide (CaO) and magnesium oxide (MgO), as well as industrial slags, the addition of NiNPs has been observed to enhance the reaction rate in the first fifteen minutes. nih.gov

| Alkaline Material | Effect of NiNP Addition | Limiting Factor | Source |

| CaO, MgO, AOD and CC steelmaking slags | Acceleration of mineral carbonation in the initial 15 minutes. | Dissolution of alkaline earth metals. | nih.gov |

In processes where nickel is recovered alongside CO2 mineralization, the coprecipitation of nickel and magnesium carbonates can occur. Studies have shown the formation of core-shell structures with a magnesite (MgCO3) core and a gaspéite (NiCO3) shell. digitellinc.com This is attributed to the faster kinetics of magnesite formation, which then acts as a substrate for the nucleation and growth of gaspéite. digitellinc.com This co-precipitation presents challenges for the selective recovery of nickel, but the resulting composite material shows potential as an electrode for supercapacitors. digitellinc.com

Electrocatalysis in Energy Conversion Reactions (e.g., Urea (B33335) Oxidation, Oxygen Evolution)

This compound and its derivatives have emerged as highly effective and economically viable electrocatalysts for critical energy conversion reactions, including the urea oxidation reaction (UOR) and the oxygen evolution reaction (OER). These reactions are fundamental to technologies such as urea-rich wastewater treatment, direct urea fuel cells, and water splitting for hydrogen production. The catalytic activity of nickel-based materials in these reactions is often attributed to the in-situ formation of active Ni(III) species, such as NiOOH, on the electrode surface during the electrochemical process.

For the oxygen evolution reaction, an amorphous this compound nanowire array grown on nickel foam (NiCO₃/NF) has demonstrated high electrocatalytic activity. This material can achieve a current density of 50 mA∙cm⁻² at an overpotential of 395 mV in a 1.0 M potassium bicarbonate solution and maintains durability for 60 hours. researchgate.net Similarly, iron-doped this compound hydroxide arrays on carbon cloth (Ni₀.₈Fe₀.₂CH/CC) require a low overpotential of 246 mV to reach a current density of 10 mA cm⁻² in 1 M potassium hydroxide, showcasing excellent stability for over 10 hours. researchgate.net The introduction of a secondary metal, like iron or cobalt, into the this compound structure can tune the electronic properties and create more active sites, thereby enhancing OER performance. researchgate.netmdpi.com

In the context of urea oxidation, this compound serves as an effective pre-catalyst. The mechanism generally involves the oxidation of Ni(II) to Ni(III) oxyhydroxide (NiOOH), which then acts as the primary agent for oxidizing urea molecules. This process is advantageous as it occurs at a lower potential than the OER, making technologies like urea-assisted hydrogen production more energy-efficient.

Amorphous materials, lacking long-range atomic order, often exhibit superior electrocatalytic performance compared to their crystalline counterparts due to a higher density of unsaturated coordination sites and increased surface energy. An amorphous this compound synthesized through a simple precipitation method has been shown to be an effective catalyst for the urea oxidation reaction (UOR). acs.org

This amorphous catalyst primarily facilitates the UOR through an indirect chemical-oxidation pathway. When applied to a glass carbon electrode, it delivers a significant current density, demonstrating its efficiency. The performance of such amorphous catalysts is often comparable to some of the most active reported materials for urea oxidation. researchgate.net The amorphous structure is believed to enhance the adsorption of urea molecules and facilitate the formation of the active γ-NiOOH species on the catalyst surface, which is crucial for the reaction mechanism. researchgate.net

Performance of Amorphous this compound in Urea Oxidation

| Catalyst | Current Density at 1.6 V vs. RHE (mA·cm⁻²) | Tafel Slope (mV·dec⁻¹) | Key Feature |

|---|---|---|---|

| Amorphous this compound | 117.69 | 40.7 | Higher density of unsaturated atoms |

The development of amorphous nickel-based catalysts, including carbonates, highlights a promising strategy for creating low-cost, highly active materials for energy-efficient hydrogen production and urea-rich wastewater treatment. mdpi.comelifesciences.org

The performance of this compound-based electrocatalysts can be significantly enhanced by incorporating them into multi-component hybrid systems. These systems leverage synergistic effects between different materials to improve activity, stability, and selectivity. acs.orgmdpi.com The synergy can arise from enhanced electronic conductivity, increased number of active sites, optimized reactant adsorption, and facilitated charge transfer. mdpi.com

A notable example is a ternary hybrid catalyst designed for methanol (B129727) oxidation, which consists of platinum (Pt) nanocrystals, ultrathin nanoflower-like this compound hydroxide (NiCH), and porous carbon. In this system, the highly defective and large surface area of NiCH facilitates the dissociation of water to form hydroxyl species (OH_adspecies). These species help remove carbonaceous poisons from adjacent Pt nanoparticles, a common issue that degrades catalyst performance. The porous carbon component addresses the poor conductivity of NiCH, ensuring efficient charge transfer. This hybrid material demonstrates remarkable tolerance to CO poisoning, maintaining its activity over thousands of cycles.

Similarly, in bimetallic systems like Ni-Fe or Ni-Co hydroxides used for OER, the incorporation of a second transition metal alongside nickel creates a synergistic effect. acs.org For instance, iron can improve the intrinsic activity of nickel sites. researchgate.net In NiCoP bimetallic phosphides, nickel enhances the intrinsic activity while cobalt increases the electrochemically active surface area, leading to superior hydrogen evolution reaction (HER) performance. mdpi.com This principle of synergy is a key strategy in designing advanced electrocatalysts, where this compound or its derivatives can act as a crucial component in a larger, more complex, and highly efficient catalytic system. nottingham.edu.cnresearchgate.net

Catalytic Applications in Desulfurization Processes

This compound has historically been utilized as a catalyst in desulfurization processes, particularly for removing sulfur compounds from flue gases and hydrocarbon streams. montana.edunickelinstitute.org The process, often part of Flue Gas Desulfurization (FGD) systems, is crucial for mitigating acid rain and meeting environmental regulations. nickelinstitute.orgneonickel.comnickelinstitute.org

The catalytic activity of this compound in desulfurization relies on its reaction with sulfur compounds, primarily hydrogen sulfide (B99878) (H₂S), to form nickel sulfide (NiS). This chemical transformation effectively captures the sulfur from the gas stream. The general procedure for regenerating a spent this compound desulfurization catalyst, which exists as nickel sulfide after use, involves two main steps:

Oxidation : The spent nickel sulfide is oxidized using an oxygen-containing gas to form nickel sulfate (B86663) (NiSO₄).

Wet Chemical Regeneration : The nickel sulfate is then converted back into this compound through precipitation, typically using a solution of sodium carbonate. montana.edu

The regenerated this compound is then dried and can be reused as an active desulfurization catalyst. Research has indicated that the desulfurization activity of this compound can be greater than that of calcined nickel oxide. montana.edu The effectiveness of the catalyst is influenced by its preparation method, with factors like rapid precipitation and specific drying conditions yielding a more active form, likely a basic this compound. This enhanced activity is thought to be due to a unique crystal lattice structure with a wide spacing of nickel atoms.

This compound as Precursor for Advanced Catalytic Materials

This compound, and specifically nickel(II) hydroxycarbonate, serves as an effective precursor for synthesizing advanced, highly stable, and active catalytic materials. researchgate.net One significant application is in the creation of nickel-silica catalysts for the dry reforming of methane (B114726) (DRM). researchgate.netrsc.orgrwth-aachen.demdpi.com DRM is an important industrial process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into syngas (a mixture of H₂ and CO), which is a valuable feedstock for producing liquid fuels and other chemicals. mdpi.com

A key challenge in DRM is the deactivation of nickel-based catalysts due to the sintering of nickel nanoparticles at high reaction temperatures and the deposition of carbon (coking). rwth-aachen.demdpi.com Using aqueous nickel(II) hydroxycarbonate colloids as a precursor offers a solution to this problem. These colloids can be dispersed onto a support material like SBA-15 silica. Following calcination and reduction, this method yields a catalyst with small, well-dispersed nickel nanoparticles. researchgate.net

Compared to catalysts prepared by traditional impregnation methods using aqueous nickel salts or organic Ni(0) colloids, the catalyst derived from the hydroxycarbonate precursor exhibits:

Improved Activity: Smaller nanoparticle size leads to a higher surface area of active nickel sites.

Enhanced Stability: The resulting nanoparticles show better resistance to sintering and aggregation, leading to a longer catalyst lifetime. researchgate.net

This approach represents a more efficient and environmentally friendlier ("greener") synthesis route, avoiding the use of harmful reagents associated with organic colloid synthesis. researchgate.net

Electrochemical Energy Storage Applications

This compound Hydroxides as Supercapacitor Electrode Materials

This compound hydroxides, often in combination with other transition metals like cobalt, are emerging as promising electrode materials for high-performance supercapacitors. rsc.orgrsc.org These materials are valued for their high specific capacitance, which stems from their pseudocapacitive charge storage mechanism involving fast and reversible Faradaic reactions at the electrode surface. rsc.org

Transition metal carbonate hydroxides, such as NiCo-carbonate layered double hydroxide (NiCo-CH), are synthesized to have specific nanostructures, like nanorods or nanosheets, to maximize surface area and enhance electrochemical performance. rsc.orgbohrium.com The inclusion of cobalt is particularly advantageous, as it can improve the electrical conductivity and electrochemical activity of the material. The presence of multiple oxidation states for both nickel (Ni²⁺, Ni³⁺) and cobalt (Co²⁺, Co³⁺) facilitates the redox reactions that are fundamental to their high capacitance. rsc.org

An asymmetric supercapacitor (ASC) device can be fabricated using a NiCo-carbonate hydroxide material as the positive electrode and activated carbon as the negative electrode. rsc.orgbohrium.com Such devices have demonstrated excellent energy storage capabilities. For example, an ASC using NiCo-CH nanorods synthesized at 180°C (NiCo-CH-180) as the positive electrode exhibited significant energy and power densities with good cycling stability. rsc.org Similarly, doping a Ni, Co-layered double hydroxide with carbonate ions has been shown to increase specific capacity substantially. bohrium.comresearchgate.net Monolayer Ni-Co hydroxyl carbonate has also shown outstanding specific capacitance and cycling stability in all-solid-state asymmetric supercapacitors. acs.org

Performance of this compound Hydroxide-Based Supercapacitors

| Electrode Material | Specific Capacitance (at current density) | Energy Density (at power density) | Capacitance Retention (after cycles) |

|---|---|---|---|

| NiCo-CH-180 rsc.org | 762 F g⁻¹ (at 1 A g⁻¹) | 52 Wh kg⁻¹ (at 1500 W kg⁻¹) | 76.2% (after 5000 cycles) |

| 5% Carbonate-doped Ni, Co-LDH bohrium.comresearchgate.net | 1970 F g⁻¹ (at 1 A g⁻¹) | 54.8 Wh kg⁻¹ (at 374.9 W kg⁻¹) | 80.8% (after 10,000 cycles) |

| Monolayer Ni-Co hydroxyl carbonate acs.org | 2266 F g⁻¹ | 50 Wh kg⁻¹ (at 8.69 kW kg⁻¹) | ~100% (after 19,000 cycles) |

| Co-Ni(OH)₂ composite rsc.org | 1366 F g⁻¹ (at 1.5 A g⁻¹) | - | 96.26% (after 2000 cycles) |

These findings underscore the significant potential of this compound hydroxide-based materials in developing next-generation energy storage devices with high performance and long operational life. rsc.org

Impact of Stoichiometry and Morphology on Electrochemical Performance

The electrochemical performance of this compound-based materials is intrinsically linked to their stoichiometry and morphology. The molar ratio of constituent metals, particularly in mixed-metal carbonate hydroxides, plays a critical role in determining properties like specific capacitance. For instance, in nickel-cobalt (B8461503) carbonate hydroxides, an optimized nickel-to-cobalt mole ratio of 1:2 has been shown to yield the highest specific capacitance of 950.2 F g⁻¹ at a current density of 1 A g⁻¹. nih.govacs.org This highlights that synergistic effects between different metal ions can significantly enhance electrochemical activity.

Morphology at the nanoscale is another crucial factor. The synthesis of this compound materials with specific architectures, such as 3D mesoporous flowers or sea-urchin-like structures, provides a high surface area. acs.org This increased surface area facilitates better access for electrolyte ions and enhances ion transfer, which is vital for efficient charge storage. acs.org For example, this compound hydroxide hydrate (B1144303) (NCHH) synthesized via a hydrothermal method demonstrated that the physical characteristics of the nickel foam substrate, such as having a flat branch and rough surface, could significantly elevate the specific capacitance from 1062.67 Fg⁻¹ to 1746.17 Fg⁻¹. colab.ws Similarly, the creation of hollow NiCo2O4 nanoparticles with interconnected porous structures can lead to outstanding performance in methanol oxidation and oxygen reduction reactions. researchgate.net The rational design of morphology, such as creating nano-flower and nano-sheet structures in nickel molybdenum nitride, can optimize the ratio of metal-bonding and lead to excellent hydrogen evolution performance. researchgate.net These findings underscore the principle that controlling the shape and structure of this compound-based materials is a key strategy for developing high-performance electrodes.

| Parameter | Value | Reference |

| Optimized Ni:Co Ratio | 1:2 | nih.govacs.org |

| Highest Specific Capacitance | 950.2 F g⁻¹ (at 1 A g⁻¹) | nih.govacs.org |

| NCHH Capacitance (Standard Foam) | 1062.67 Fg⁻¹ | colab.ws |

| NCHH Capacitance (Optimized Foam) | 1746.17 Fg⁻¹ | colab.ws |

Cycling Stability and Energy Density Optimization

For practical applications in energy storage, this compound-based electrodes must exhibit both high energy density and long-term cycling stability. Research has shown that composite materials, such as nickel-cobalt carbonate hydroxide, can offer significant improvements in stability compared to pure this compound hydroxide. While pristine this compound hydroxide may retain only 30.1% of its capacitance after 3000 cycles, a nickel-cobalt carbonate hydroxide at a Ni/Co ratio of 1:2 demonstrated a remarkable capacitance retention of 178.3% over the same number of cycles. nih.govacs.org This increase is attributed to the development of phase crystallinity during the charge-discharge process. acs.org Similarly, an all-solid-state asymmetric supercapacitor built with a monolayer Ni–Co hydroxyl carbonate showed no capacitance fade after 19,000 cycles. acs.org

The energy density of these materials is also a key performance metric. A symmetric supercapacitor device using a nickel-cobalt carbonate hydroxide electrode (Ni/Co ratio of 1:2) delivered an energy density ranging from 42.9 to 15.8 Wh kg⁻¹ at a power density of 285.0 to 2849.9 W kg⁻¹. nih.govacs.org By assembling an asymmetric supercapacitor with this compound hydroxide hydrate as the positive terminal and activated carbon as the negative, an energy density of 12.19 Wh kg⁻¹ at 3 Ag⁻¹ and a high power density of 16,035 W kg⁻¹ at 10 Ag⁻¹ were achieved, with a cyclic stability of 97.21% over 10,000 cycles. colab.ws Furthermore, a device using monolayer Ni–Co hydroxyl carbonate achieved a promising energy density of 50 Wh kg⁻¹. acs.org These results demonstrate that through stoichiometric and morphological control, this compound-based materials can be engineered for high stability and energy density.

| Material | Cycling Performance | Energy Density | Power Density | Reference |

| This compound Hydroxide | 30.1% retention after 3000 cycles | N/A | N/A | acs.org |

| Ni-Co Carbonate Hydroxide (1:2) | 178.3% retention after 3000 cycles | 15.8-42.9 Wh kg⁻¹ | 285.0-2849.9 W kg⁻¹ | nih.govacs.org |

| NCHH Supercapattery | 97.21% retention after 10,000 cycles | 12.19 Wh kg⁻¹ | 16,035 W kg⁻¹ | colab.ws |

| Monolayer Ni-Co Hydroxyl Carbonate | No fade after 19,000 cycles | 50 Wh kg⁻¹ | 8.69 kW kg⁻¹ | acs.org |

Precursor Role in Battery Active Material Production (e.g., Nickel Oxides)

This compound is a crucial precursor in the synthesis of high-performance cathode active materials for lithium-ion batteries, particularly nickel-rich layered oxides like LiNiₓMnyCoₓO₂ (NCM). nih.govmdpi.com The carbonate co-precipitation method is widely used to produce transition metal precursors. nih.govmdpi.com In this process, salts of nickel, manganese, and cobalt are dissolved, and a precipitating agent like urea is used to form a mixed-metal carbonate precursor, such as NiCoMnCO₃. nih.gov This method is advantageous as it maintains the oxidation state of all transition metals at +2. nih.govmdpi.com

The resulting nickel-containing carbonate precursor is then mixed with a lithium source, such as lithium carbonate (Li₂CO₃), and subjected to high-temperature calcination. nih.gov This process yields the final layered oxide cathode material. For example, to synthesize LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), a NiCoMnCO₃ precursor is prepared and then calcined with Li₂CO₃ at temperatures around 850 °C for an extended period. nih.gov this compound itself is listed as a potential nickel salt for creating these complex metal salt solutions. google.com It is also used as a precursor material for sodium-ion battery cathodes, where it is ball-milled with other compounds like sodium carbonate and manganese oxide before being heated. rsc.org This role as a precursor is fundamental to manufacturing the advanced, high-energy-density cathodes required for modern batteries. acs.orgresearchgate.net

Environmental Remediation Strategies Utilizing this compound Chemistry

Heavy Metal Immobilization through Carbonate Precipitation

The principles of carbonate precipitation involving nickel are effectively applied in environmental remediation to immobilize various heavy metals. The core strategy involves introducing carbonate ions into contaminated water or soil, which then react with dissolved toxic metal ions to form insoluble and stable metal carbonate precipitates. mdpi.commdpi.comresearchgate.net This transformation reduces the mobility and bioavailability of the heavy metals, thus mitigating their environmental risk. nih.govmdpi.com

This process can be induced chemically or biologically. Enzyme-induced carbonate precipitation (EICP), for example, has been shown to effectively immobilize ions like Zn²⁺, Ni²⁺, and Cr(VI). mdpi.com In one study, Ni²⁺ was immobilized at a rate of 62.4%. mdpi.com The presence of other ions, such as Ca²⁺, can enhance the immobilization percentage through co-precipitation. mdpi.com The resulting precipitates, which can include this compound (NiCO₃), effectively trap the contaminants in a solid, stable mineral form. mdpi.commdpi.com This makes carbonate precipitation a promising technology for treating heavy metal pollution in a sustainable manner. mdpi.comresearchgate.netfrontiersin.orgrepec.org

Microbial-Induced Carbonate Precipitation (MICP) for Nickel Bioremediation

A particularly eco-friendly approach to heavy metal remediation is Microbial-Induced Carbonate Precipitation (MICP). mdpi.comfrontiersin.org This bioremediation technique utilizes urease-producing bacteria, such as Bacillus cereus, to immobilize heavy metals like nickel. frontiersin.orgnih.gov These microorganisms catalyze the hydrolysis of urea, which produces carbonate and ammonium (B1175870) ions. mdpi.com The subsequent increase in pH and carbonate concentration creates conditions favorable for the precipitation of metals as carbonates. mdpi.comfrontiersin.org

In nickel-contaminated industrial soil, this process has been used on a large scale to reduce the bioavailability of nickel by transforming it from mobile forms into stable biominerals, including nickelous carbonate. nih.gov Studies have shown that ureolytic bacterial strains can achieve greater than 93% removal of Ni²⁺ from solutions within 72 hours. nih.gov The bacterial cell surface, which is typically negatively charged, can act as a nucleation site, binding the divalent metal cations and facilitating the formation of carbonate precipitates. mdpi.com This makes MICP a highly effective and sustainable strategy for the in-situ remediation of nickel-contaminated sites. frontiersin.orgscispace.com

| Microorganism/Method | Target Metal(s) | Removal/Immobilization Efficiency | Timeframe | Reference |

| Ureolytic Bacteria | Ni²⁺, Zn²⁺, Cd²⁺ | >93% | 72 hours | nih.gov |

| Bacillus cereus NS4 | Ni | Reduction of bioavailable fraction to 38 mg kg⁻¹ | N/A | nih.gov |

| Enzyme-Induced Carbonate Precipitation (EICP) | Ni²⁺ | 62.4% | N/A | mdpi.com |

Co-precipitation Mechanisms with Naturally Occurring Carbonates

Nickel ions can also be effectively immobilized through co-precipitation with more common, naturally occurring carbonates, such as calcium carbonate (CaCO₃). nih.gov During the precipitation of minerals like calcite, the nickel ion (Ni²⁺), which has an ionic radius similar to that of the calcium ion (Ca²⁺), can be incorporated into the CaCO₃ crystal lattice. nih.gov This process effectively sequesters nickel within a stable mineral structure, reducing its concentration in the surrounding environment.

This mechanism is a key component of MICP-based remediation, where the introduction of Ca²⁺ alongside the microbial activity leads to the formation of calcite that incorporates nickel. nih.govnih.gov Experimental studies have also investigated the co-precipitation of nickel and magnesium carbonates. digitellinc.com Under certain conditions, a core-shell structure can form, where magnesite (MgCO₃) precipitates first and acts as a substrate for the subsequent nucleation and growth of gaspéite (NiCO₃). digitellinc.com Such co-precipitation processes are crucial for understanding and optimizing the long-term stability and effectiveness of carbonate-based immobilization strategies for nickel and other heavy metals in natural environments. researchgate.net

Adsorption of Heavy Metals by Carbonated Sorbents

The use of carbonated sorbents for the removal of heavy metals from wastewater is a subject of considerable research. The mechanism often involves the formation of surface precipitates, such as oxides, hydroxides, and carbonates, which effectively sequester heavy metal cations. Layered double hydroxides (LDHs), for instance, can remove heavy metal ions through these mechanisms. The adsorption process is influenced by several factors, including the pH of the solution, contact time, adsorbent dosage, and the initial concentration of the metal ions. nih.govjchps.com

Research into various low-cost adsorbents derived from agricultural and horticultural waste has shown promise for nickel removal. jchps.comresearchgate.net While activated carbon is a well-known adsorbent, its high cost has driven the search for more economical alternatives. jchps.com The effectiveness of these sorbents is often enhanced by the presence of functional groups on their surface that can bind with metal ions. For example, the creation of hydroxyl groups on nano-nickel coated carbon can increase the attachment of toxic metals, thereby improving adsorption. scispace.com

The efficiency of heavy metal removal can be significantly affected by the pH of the environment. For instance, studies on nickel-coated carbon nanomaterials have shown that they can be effective for the removal of Cadmium (Cd) and Copper (Cu) even in acidic solutions. scispace.com

Table 1: Factors Influencing Heavy Metal Adsorption

| Parameter | Influence on Adsorption |

|---|---|

| pH | Affects the surface charge of the adsorbent and the speciation of metal ions in the solution. jchps.com |

| Contact Time | Adsorption increases with contact time until equilibrium is reached. nih.gov |

| Adsorbent Dosage | The percentage of metal removal generally increases with the dose of the adsorbent. jchps.com |

| Initial Metal Concentration | Provides the driving force for mass transfer between the aqueous and solid phases. jchps.com |

| Temperature | Adsorption is typically an exothermic process, so capacity may increase with lower temperatures. jchps.com |

Electrochemical Remediation for Nickel Removal

Electrochemical techniques offer a promising avenue for the remediation of nickel-contaminated water and soil. One such method, known as calcareous electrochemical precipitation, utilizes galvanized steel electrodes dipped in contaminated seawater. When a weak electric current is passed through the electrodes, it induces the formation of calcareous deposits, primarily composed of calcium carbonate and brucite. springer.com